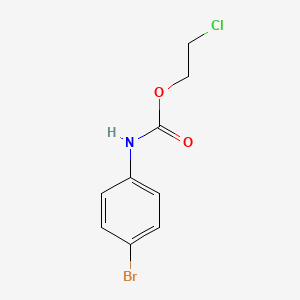

2-chloroethyl N-(4-bromophenyl)carbamate

Description

Propriétés

Numéro CAS |

25203-37-6 |

|---|---|

Formule moléculaire |

C9H9BrClNO2 |

Poids moléculaire |

278.53 g/mol |

Nom IUPAC |

2-chloroethyl N-(4-bromophenyl)carbamate |

InChI |

InChI=1S/C9H9BrClNO2/c10-7-1-3-8(4-2-7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13) |

Clé InChI |

WIWWEOXZPMCYEG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1NC(=O)OCCCl)Br |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Carbamate (B1207046) Ester Formation

The formation of the carbamate ester linkage is central to synthesizing the target compound. Two primary and well-documented methods for this transformation are the reaction of chloroformates with amines and the condensation of isocyanates with alcohols.

A prevalent method for carbamate synthesis involves the reaction of a chloroformate with an amine. mit.edu This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

For the specific synthesis of 2-chloroethyl N-(4-bromophenyl)carbamate, this pathway would involve the reaction of 2-chloroethyl chloroformate with 4-bromoaniline (B143363). The nitrogen atom of the 4-bromoaniline acts as the nucleophile, attacking the carbonyl carbon of 2-chloroethyl chloroformate.

General Reaction Scheme:

R-O-C(O)Cl + R'-NH2 → R-O-C(O)NH-R' + HCl

This method is advantageous due to the commercial availability of a wide range of chloroformates and amines. sigmaaldrich.com The reaction conditions can often be mild, and the use of a non-nucleophilic base can facilitate high yields. google.com

An alternative and widely used route to carbamates is the reaction of an alcohol with an isocyanate. mit.edu This condensation reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group (-N=C=O). This pathway is often highly efficient and does not produce an acidic byproduct, which can simplify the purification process.

To produce this compound via this method, 2-chloroethanol (B45725) would be reacted with 4-bromophenyl isocyanate. sigmaaldrich.com The hydroxyl group of 2-chloroethanol serves as the nucleophile in this reaction.

General Reaction Scheme:

R-OH + R'-N=C=O → R'-NHC(O)O-R

This method's utility is partly dependent on the availability and stability of the corresponding isocyanate. Isocyanates can be generated in situ from other functional groups, such as through the Curtius rearrangement of acyl azides, to circumvent handling these reactive intermediates directly. nih.gov

Strategies for Incorporating the 2-chloroethyl and 4-bromophenyl Substituents

The successful synthesis of this compound is critically dependent on the selection and use of appropriate starting materials that bear the required 2-chloroethyl and 4-bromophenyl moieties.

Based on the synthetic pathways described above, the key precursors are:

For the chloroformate pathway: 2-chloroethyl chloroformate and 4-bromoaniline. sigmaaldrich.comchemicalbook.com

For the isocyanate pathway: 2-chloroethanol and 4-bromophenyl isocyanate. sigmaaldrich.com

The 4-bromophenyl group is introduced via 4-bromoaniline or 4-bromophenyl isocyanate. The bromine atom at the para position of the phenyl ring is a key structural feature. Similarly, the 2-chloroethyl group is incorporated using either 2-chloroethyl chloroformate or 2-chloroethanol. The presence of the chloroethyl group offers a potential site for further chemical modification.

Recent advances in synthetic methodology have also explored transition-metal-catalyzed reactions for the formation of N-aryl carbamates. For instance, palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol provides a direct route to N-aryl carbamates. mit.edu Copper-catalyzed methods have also been developed for the cross-coupling of (hetero)aryl halides with potassium cyanate in alcohols. acs.org Such methods could potentially be adapted for the synthesis of the target compound from 1-bromo-4-chlorobenzene (B145707) or a related aryl halide.

Rational Design and Synthesis of Structural Analogs and Derivatives

The structural framework of this compound allows for a variety of modifications to create analogs and derivatives with potentially altered chemical properties and biological activities. These modifications can be systematically explored by altering the substituents on both the nitrogen (N-terminus) and the oxygen (O-terminus) of the central carbamate group. acs.org

The electronic and steric properties of the substituents on the N-aryl ring and the O-alkyl chain can significantly influence the properties of the carbamate.

N-Terminus (Aryl Group): The 4-bromophenyl group in the target molecule has a defined electronic influence due to the presence of the bromine atom. Replacing the bromine with other substituents (e.g., electron-donating groups like methyl or methoxy, or other electron-withdrawing groups like nitro or cyano) would alter the electron density on the nitrogen atom and the aromatic ring. These changes can affect the rotational barrier of the N-C bond and the hydrogen-bonding capabilities of the N-H group, which can be crucial for molecular interactions. nih.govacs.org Studies on other N-aryl carbamates have shown that the nature of the substituent on the aryl ring impacts their reactivity and conformational preferences. nih.gov For example, the position of a substituent on the aryl ring can affect the biological activity of the compound. researchgate.net

O-Terminus (Alkyl Group): The 2-chloroethyl group provides a reactive handle for further derivatization. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups. Furthermore, the length and branching of the alkyl chain attached to the oxygen can be varied. For instance, replacing the 2-chloroethyl group with longer alkyl chains, cyclic structures, or chains containing other functionalities could modulate the lipophilicity and steric bulk of the molecule.

| Position of Modification | Original Substituent | Potential Modifications | Anticipated Effect |

|---|---|---|---|

| N-Aryl Ring (para-position) | -Br | -CH3, -OCH3, -NO2, -CN, -F, -Cl | Modulation of electronic properties, hydrogen bonding capacity, and aromatic interactions. |

| O-Alkyl Chain | -CH2CH2Cl | -CH2CH2OH, -CH2CH2N3, longer alkyl chains, cyclic groups | Alteration of solubility, lipophilicity, steric profile, and introduction of new reactive sites. |

The carbamate functional group is a key structural motif in many biologically active compounds, including drugs and pesticides. nih.govacs.org The derivatization of this compound can be a strategy to explore and optimize its potential biological activity.

The 2-chloroethyl group is a particularly attractive site for derivatization. As an alkylating agent, it can react with various biological nucleophiles. Alternatively, the chlorine can be substituted to introduce a range of functionalities designed to interact with specific biological targets. For instance, replacement of the chlorine with an azide (B81097) group, followed by reduction, could yield an amino group for further elaboration.

| Starting Moiety | Reaction Type | Potential Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|---|

| 2-chloroethyl | Nucleophilic Substitution | NaN3, KCN, R-SH, R-OH | -CH2CH2N3, -CH2CH2CN, -CH2CH2SR, -CH2CH2OR | Introduction of new functionalities for further coupling or to act as pharmacophores. |

| 4-bromophenyl | Suzuki Coupling | Aryl boronic acids | Biphenyl structures | Modulation of receptor binding or enzyme inhibition. |

| 4-bromophenyl | Buchwald-Hartwig Amination | Amines | N-aryl amines | Introduction of basic centers to alter solubility and target interactions. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be established.

The proton NMR (¹H NMR) spectrum of 2-chloroethyl N-(4-bromophenyl)carbamate is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the chloroethyl group, and the amine proton.

The 4-bromophenyl group presents a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region, typically between δ 7.2 and 7.6 ppm. vulcanchem.com The protons ortho to the bromine atom are expected to be slightly downfield compared to those ortho to the carbamate (B1207046) nitrogen due to the differing electronic effects. For comparison, the aromatic protons in the structurally similar tert-butyl (4-bromophenyl)carbamate appear as doublets at δ 7.39 and δ 7.25 ppm. rsc.org

The chloroethyl moiety (-O-CH₂-CH₂-Cl) gives rise to two triplet signals. The methylene (B1212753) group adjacent to the carbamate oxygen (O-CH₂) is deshielded and expected to appear around δ 4.2 ppm. The methylene group adjacent to the chlorine atom (CH₂-Cl) is also deshielded and should resonate at approximately δ 3.6-3.7 ppm. vulcanchem.compdx.edu

A broad singlet corresponding to the carbamate N-H proton is anticipated at a downfield chemical shift, potentially around δ 9.6 ppm, due to its amide-like character and potential for hydrogen bonding. vulcanchem.com

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic C-H (ortho to Br) | ~7.4-7.6 | Doublet | Part of an AA'BB' system. |

| Aromatic C-H (ortho to NH) | ~7.2-7.4 | Doublet | Part of an AA'BB' system. |

| N-H (Carbamate) | ~9.6 | Broad Singlet | Shift is concentration and solvent dependent. vulcanchem.com |

| O-CH₂ | ~4.2 | Triplet | Coupled to adjacent CH₂-Cl group. vulcanchem.com |

| CH₂-Cl | ~3.7 | Triplet | Coupled to adjacent O-CH₂ group. pdx.edu |

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, nine distinct signals are expected.

The carbonyl carbon (C=O) of the carbamate group is the most deshielded, appearing in the range of δ 150-155 ppm. rsc.org The aromatic carbons show a range of chemical shifts: the carbon bearing the bromine (C-Br) is expected around δ 115-120 ppm, while the carbon attached to the nitrogen (C-N) would be further downfield, around δ 137 ppm. rsc.org The other two aromatic carbons would appear in the typical δ 120-132 ppm range. rsc.org

In the chloroethyl group, the carbon bonded to oxygen (O-CH₂) is expected around δ 65-70 ppm, while the carbon bonded to the more electronegative chlorine (C-Cl) is typically found further upfield, around δ 40-45 ppm. libretexts.org

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbamate) | 150-155 | Deshielded due to bonding with two electronegative atoms. rsc.org |

| Aromatic C-N | ~137 | The ipso-carbon attached to the nitrogen. rsc.org |

| Aromatic C-H (ortho to NH) | ~120 | rsc.org |

| Aromatic C-H (ortho to Br) | ~132 | rsc.org |

| Aromatic C-Br | ~115 | Shielded by bromine, but attached to sp² carbon. rsc.org |

| O-CH₂ | 65-70 | Deshielded by the adjacent oxygen atom. |

| CH₂-Cl | 40-45 | Typical range for a carbon bonded to chlorine. libretexts.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₉H₉BrClNO₂. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak.

The fragmentation of carbamates under mass spectrometry conditions can proceed through several pathways. nih.gov A common fragmentation is the cleavage of the ester bond, which could lead to the loss of the chloroethyl group. Another significant fragmentation pathway involves the McLafferty rearrangement if applicable, or cleavage at the N-C bond of the carbamate. miamioh.edu For N-aryl carbamates, cleavage of the aryl-nitrogen bond can also occur. The fragmentation of the related N-{[(4-bromophenyl)amino]carbonothioyl}benzamide shows characteristic fragments of the 4-bromophenylamino moiety, which would also be expected here. researchgate.net

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 276.95 | Calculated for the most abundant isotopes (¹²C₉, ¹H₉, ⁷⁹Br, ³⁵Cl, ¹⁶O₂). The full isotopic cluster will be complex. |

| [M+H]⁺ | 277.96 | Protonated molecule, often observed in ESI-MS. vulcanchem.com |

| [M+Na]⁺ | 299.94 | Sodium adduct, common in ESI-MS. vulcanchem.com |

| [C₆H₄BrNH₂]⁺˙ | 172 | Fragment corresponding to the 4-bromoaniline (B143363) radical cation. |

| [C₆H₄Br]⁺ | 156 | Fragment corresponding to the bromophenyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key expected absorption bands include:

N-H Stretching: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the secondary amine in the carbamate group. rsc.org

C-H Aromatic Stretching: Peaks just above 3000 cm⁻¹.

C-H Aliphatic Stretching: Peaks just below 3000 cm⁻¹.

C=O Carbonyl Stretching: A strong, sharp absorption band between 1700 and 1730 cm⁻¹, typical for carbamate esters. rsc.org

N-H Bending / C-N Stretching: Peaks in the fingerprint region, typically around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹. rsc.org

C-O Ester Stretching: Strong absorptions in the 1050-1250 cm⁻¹ range. rsc.org

C-Cl Stretching: A peak in the 600-800 cm⁻¹ region.

C-Br Stretching: A peak typically found below 600 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3300-3400 | Medium |

| C=O | Stretching | 1700-1730 | Strong |

| Aromatic C=C | Stretching | ~1600, ~1480 | Medium-Weak |

| C-O | Stretching | 1050-1250 | Strong |

| C-Cl | Stretching | 600-800 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

While no specific crystal structure for this compound is publicly available, analysis of closely related compounds like methyl N-(2-bromo-4-chlorophenyl)carbamate provides significant insight into the likely solid-state conformation and intermolecular interactions. cardiff.ac.ukresearchgate.net

The molecule is expected to be largely planar in the phenylcarbamate portion, but with a dihedral angle between the plane of the aromatic ring and the carbamate group. cardiff.ac.uk In the analogue methyl N-(2-bromo-4-chlorophenyl)carbamate, this angle is 32.73°. cardiff.ac.ukresearchgate.net

A dominant feature in the crystal packing of carbamates is intermolecular hydrogen bonding. It is highly probable that the carbamate N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This N—H···O interaction would link molecules into chains or sheets, a common motif in related crystal structures. cardiff.ac.ukresearchgate.net Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal lattice. researchgate.net

| Parameter/Interaction | Expected Feature | Reference/Analogue |

|---|---|---|

| Molecular Conformation | Non-zero dihedral angle between the phenyl ring and carbamate plane. | Methyl N-(2-bromo-4-chlorophenyl)carbamate cardiff.ac.ukresearchgate.net |

| Primary Intermolecular Force | N—H···O hydrogen bonding. | Forms chains or sheets. cardiff.ac.ukresearchgate.net |

| Secondary Intermolecular Force | π–π stacking between aromatic rings. | researchgate.net |

Computational Approaches to Spectroscopic Prediction and Validation

Computational chemistry offers powerful tools for predicting spectroscopic properties and validating experimental results. Techniques like Density Functional Theory (DFT) can be used to calculate optimized molecular geometries and predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions. researchgate.net

For mass spectrometry, computational methods can predict the collision cross-section (CCS) values for different ions of the molecule, which aids in their identification via ion mobility-mass spectrometry. vulcanchem.com Predicted CCS values for this compound adducts have been calculated, providing a valuable dataset for its identification. vulcanchem.com Furthermore, high-resolution mass spectrometry (HRMS) allows for the comparison of a precise experimental mass with the theoretically calculated exact mass, confirming the elemental composition with high confidence. mdpi.com These computational approaches are integral to modern structural elucidation, providing a theoretical framework that complements and reinforces experimental data. researchgate.net

Chemical Reactivity and Mechanistic Studies

Reactivity Profile of the Carbamate (B1207046) Ester Linkage

The carbamate group (-OCONH-) is a hybrid of an ester and an amide, which results in a unique reactivity profile. The chemical stability of the carbamate linkage is largely due to resonance stabilization between the lone pair of electrons on the nitrogen atom and the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, which is a well-documented feature of carbamates. researchgate.net However, this resonance also makes the carbamate group more electrophilic than amides, rendering it susceptible to nucleophilic attack.

Carbamates are generally more reactive than their amide counterparts but are chemically stable enough to be utilized in various applications. noaa.gov Their reactivity is influenced by the nature of the substituents on both the nitrogen and the oxygen atoms. In 2-chloroethyl N-(4-bromophenyl)carbamate, the presence of the aryl group on the nitrogen atom influences the electronic properties of the carbamate linkage.

The reactivity of the carbamate ester linkage can be summarized as follows:

| Feature | Description | Implication for Reactivity |

|---|---|---|

| Resonance Stabilization | Delocalization of the nitrogen lone pair into the carbonyl group. | Increases the stability of the C-N bond and influences the overall planarity of the carbamate group. researchgate.net |

| Electrophilicity | The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. | Allows for reactions such as hydrolysis and transesterification. rsc.org |

| Leaving Group Ability | The 2-chloroethoxy group can act as a leaving group in certain reactions. | Facilitates cleavage of the ester bond under specific conditions. |

Mechanisms of Alkylation Mediated by the 2-chloroethyl Moiety

The 2-chloroethyl group (-CH2CH2Cl) is a key functional group that confers alkylating properties to the molecule. This moiety is known to participate in a variety of chemical transformations, particularly those involving nucleophilic substitution.

Nucleophilic Substitution Reactions with Biological Targets

The 2-chloroethyl group is an electrophilic center capable of reacting with nucleophiles. In a biological context, this reactivity is of particular importance as it allows for the alkylation of nucleophilic sites on macromolecules such as proteins and DNA. The mechanism often proceeds through the formation of a highly reactive aziridinium (B1262131) ion intermediate, which is then attacked by a nucleophile. This intramolecular cyclization is a common feature of 2-haloethylamines and related compounds.

The general steps for this process are:

Intramolecular Cyclization: The nitrogen atom of the carbamate, or another suitably positioned nucleophile, attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a strained three-membered aziridinium ring.

Nucleophilic Attack: The formed aziridinium ion is a potent electrophile and is readily attacked by various biological nucleophiles, such as the nitrogen atoms of DNA bases (e.g., N7 of guanine) or the sulfur atoms of cysteine residues in proteins.

This reactivity is analogous to that of other well-known alkylating agents used in chemotherapy.

Formation of Covalent Adducts with Macromolecules

The alkylating ability of the 2-chloroethyl group leads to the formation of stable covalent adducts with biological macromolecules. The reaction with DNA, for instance, can result in the alkylation of the purine (B94841) and pyrimidine (B1678525) bases. Alkylation at the N7 position of guanine (B1146940) is a common outcome for many 2-chloroethyl-containing compounds. This covalent modification can disrupt the normal functioning of these macromolecules, which is a basis for the biological activity of many such compounds. The formation of these adducts is a key mechanistic step in the interaction of these types of molecules with biological systems.

Influence of the 4-bromophenyl Group on Electronic Density and Reaction Pathways

The 4-bromophenyl group attached to the nitrogen atom of the carbamate has a significant influence on the electronic distribution and reactivity of the entire molecule. The bromine atom exerts two opposing electronic effects:

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring through the sigma bond.

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene (B151609) ring.

In the context of this compound, the electron-withdrawing nature of the 4-bromophenyl group is expected to:

Decrease the electron density on the nitrogen atom of the carbamate.

Influence the rotational barrier of the C-N bond in the carbamate linkage. Studies on related N-aryl carbamates have shown that electron-withdrawing groups on the aryl ring decrease the rotational barrier. researchgate.netnd.edu

Affect the rate of hydrolysis and other reactions at the carbamoyl (B1232498) carbon. Electron-withdrawing substituents on the N-aryl ring have been shown to facilitate the hydrolysis of carbamates. rsc.org

| Electronic Effects of the 4-bromophenyl Group | |

|---|---|

| Effect | Impact on the Molecule |

| Inductive Withdrawal (-I) | Pulls electron density from the phenyl ring and, consequently, from the carbamate nitrogen. numberanalytics.com |

| Resonance Donation (+R) | Donates electron density to the phenyl ring via p-orbital overlap. numberanalytics.com |

| Overall Effect | Net electron-withdrawing, which deactivates the phenyl ring and reduces the basicity of the carbamate nitrogen. nd.edu |

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of this compound is a critical parameter that determines its persistence in aqueous environments. The hydrolysis of carbamates can be catalyzed by acid or base, or it can occur under neutral conditions. clemson.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen can occur, making the carbonyl carbon more electrophilic and susceptible to attack by water. However, for some carbamates, acid-catalyzed hydrolysis is not a major pathway. clemson.edu For certain aryl carbamates, at low pH, a bimolecular attack of water on the N-protonated substrate has been described. scielo.br

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is a significant degradation pathway for many carbamates. clemson.edu The reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. For secondary carbamates, an elimination-addition mechanism (E1cB) can also occur if there is a good leaving group. scielo.br

Neutral Hydrolysis: At neutral pH, the hydrolysis of carbamates can be slow, but it is an important consideration for their environmental fate. clemson.edu

The rate of hydrolysis is influenced by the substituents on the carbamate. The presence of the electron-withdrawing 4-bromophenyl group is expected to increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic. rsc.org Furthermore, the degradation of the molecule can also be initiated by reactions involving the 2-chloroethyl group, as discussed previously. Microbial degradation has also been observed for related compounds like 2-chloroethyl-N-3-chlorophenylcarbamate, which involves the breakdown of the carbamate linkage to yield 3-chloroaniline. semanticscholar.org

Computational Chemistry and Structure Activity Relationship Sar Analyses

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations offer a detailed view of the electronic and geometric characteristics of a molecule, which are fundamental to its reactivity and interaction with biological targets.

Density Functional Theory (DFT) for Optimized Geometries and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and to describe the distribution and energy of its electrons. nih.gov For 2-chloroethyl N-(4-bromophenyl)carbamate, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine its most stable conformation (optimized geometry). nih.govpnrjournal.com These calculations would reveal key structural parameters.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Description | Predicted Value Range |

| Bond Lengths (Å) | ||

| C-N (carbamate) | Length of the bond between the carbonyl carbon and the nitrogen. | ~1.35 - 1.40 |

| C=O (carbamate) | Length of the carbonyl double bond. | ~1.20 - 1.25 |

| N-C (aromatic) | Length of the bond between the nitrogen and the phenyl ring. | ~1.40 - 1.45 |

| C-Br | Length of the bond between the phenyl ring and the bromine atom. | ~1.85 - 1.90 |

| C-Cl | Length of the bond between the ethyl group and the chlorine atom. | ~1.75 - 1.80 |

| **Bond Angles (°) ** | ||

| O=C-N | Angle within the carbamate (B1207046) group. | ~120 - 125 |

| C-N-C | Angle around the nitrogen atom. | ~120 - 125 |

| Dihedral Angles (°) | ||

| Phenyl-N-C=O | Torsion angle defining the orientation of the phenyl ring relative to the carbamate plane. | Variable, influencing conformation |

Note: The values presented are typical ranges for similar carbamate structures and would be precisely determined through specific DFT calculations for the title compound.

Furthermore, DFT calculations provide insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. jelsciences.com A smaller energy gap suggests higher reactivity. For this compound, the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack at the chloroethyl group would be reflected in the shapes and energies of these frontier orbitals.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Identification of Crucial Structural Descriptors for Biological Activity

The biological activity of carbamates is influenced by a variety of structural features, which can be quantified as molecular descriptors. For a series of N-phenylcarbamate analogs, QSAR studies can identify which descriptors are most critical for a specific biological effect. nih.gov These descriptors typically fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies, dipole moment). The electronegativity of the bromine and chlorine atoms in this compound would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, Connolly Accessible Area). The bulkiness of the 4-bromophenyl group can play a role in how the molecule fits into a biological target.

Hydrophobic Descriptors: These quantify the water-fearing character of the molecule (e.g., LogP). The aromatic ring and the halogen substituents contribute to the hydrophobicity of the compound.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices that describe the branching and arrangement of atoms.

For N-aryl carbamates, key descriptors often include the nature and position of substituents on the phenyl ring, which can affect electronic properties and steric hindrance. nih.gov

Predictive Modeling for Analogs and Virtual Screening

Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized analogs. nih.govnih.gov By systematically modifying the structure of this compound in silico (e.g., changing the halogen substituent, altering the alkyl chain), a medicinal chemist can use the QSAR model to prioritize which new compounds are most likely to exhibit improved activity. This process, known as virtual screening, significantly accelerates the discovery of lead compounds by focusing synthetic efforts on the most promising candidates. nih.gov

Pharmacophore Generation and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated from a set of active ligands. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.

For a series of active N-aryl carbamates, a pharmacophore model would likely include:

A hydrogen bond donor (the N-H group).

A hydrogen bond acceptor (the carbonyl oxygen).

An aromatic ring feature.

A hydrophobic feature associated with the halogen substituent.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Role in Binding |

| Hydrogen Bond Donor | The amide proton (N-H). | Can interact with a hydrogen bond acceptor on the target protein. |

| Hydrogen Bond Acceptor | The carbonyl oxygen (C=O). | Can interact with a hydrogen bond donor on the target protein. |

| Aromatic Ring | The 4-bromophenyl group. | Can engage in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | The bromine atom and the chloroethyl group. | Can fit into hydrophobic pockets of the binding site. |

This model serves as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, potentially identifying novel scaffolds with the desired biological activity. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. nih.gov This method helps to visualize the interactions between the ligand and the amino acid residues in the binding site and to estimate the strength of this interaction, often expressed as a docking score.

For this compound, a molecular docking study would require a 3D structure of a relevant protein target. For instance, many carbamates are known to inhibit cholinesterases. chemrxiv.org Docking this compound into the active site of acetylcholinesterase or butyrylcholinesterase would reveal potential binding modes.

The simulation would likely show the following interactions:

The carbamate N-H group forming a hydrogen bond with a backbone carbonyl or a side chain of an amino acid like serine or histidine.

The carbonyl oxygen acting as a hydrogen bond acceptor.

The 4-bromophenyl ring fitting into a hydrophobic pocket, possibly interacting with aromatic residues like tryptophan or tyrosine through π-π stacking.

The chloroethyl group occupying a smaller hydrophobic sub-pocket.

Table 3: Hypothetical Interacting Residues in a Protein Binding Site for this compound

| Interaction Type | Ligand Feature | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | N-H group | Serine, Histidine, Glutamate |

| C=O group | Glycine (B1666218), Serine, Tyrosine | |

| Hydrophobic/van der Waals | 4-bromophenyl ring | Tryptophan, Phenylalanine, Leucine, Isoleucine |

| Chloroethyl group | Alanine, Valine, Proline | |

| Halogen Bonding | Bromine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

These simulations are invaluable for understanding the molecular basis of the compound's activity and for designing modifications that could enhance its binding affinity and selectivity.

Prediction of Binding Poses and Interaction Energies

Molecular docking simulations are a primary tool for predicting the preferred binding orientation of a ligand to a target protein and for estimating the strength of the interaction in terms of binding energy. In the case of this compound, docking studies with acetylcholinesterase (AChE) can elucidate its binding mode within the enzyme's active site gorge.

Interactive Table: Predicted Binding Characteristics of this compound with Acetylcholinesterase

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Target Enzyme | Acetylcholinesterase (AChE) | Known target for carbamate insecticides. researchgate.netyoutube.com |

| Binding Site | Catalytic Active Site (CAS) Gorge | Typical for carbamate inhibitors. researchgate.net |

| Predicted Binding Energy | Favorable (negative kcal/mol) | Inferred from similar N-phenyl carbamate inhibitors. nih.gov |

| Key Moieties for Binding | N-(4-bromophenyl) group, carbamate linker | Common features in related active compounds. nih.govmdpi.com |

Analysis of Key Residue Interactions (e.g., π-stacking, Hydrogen Bonding, Hydrophobic Interactions)

The stability of the ligand-target complex is determined by a network of non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. For this compound interacting with AChE, the following interactions are anticipated based on computational analyses of similar carbamates: nih.govnih.gov

Hydrogen Bonding: The carbamate group, with its carbonyl oxygen and N-H group, is a prime candidate for forming hydrogen bonds. It is predicted that the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, likely interacting with residues such as glycine and histidine in the AChE active site. nih.gov

π-π Stacking: The aromatic 4-bromophenyl ring is expected to engage in π-π stacking interactions with the aromatic side chains of key residues in the AChE gorge, such as tryptophan (Trp) and tyrosine (Tyr). nih.gov This type of interaction is a significant contributor to the binding affinity of many AChE inhibitors.

Hydrophobic Interactions: The ethyl chloride portion of the molecule, as well as the brominated phenyl ring, can participate in hydrophobic interactions with nonpolar residues within the binding pocket, further anchoring the ligand in place.

Halogen Bonding: The bromine atom on the phenyl ring may also participate in halogen bonding, an often-underappreciated but significant non-covalent interaction, with electron-donating atoms in the protein backbone or side chains.

Interactive Table: Predicted Key Residue Interactions for this compound in AChE

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residues in AChE |

| Hydrogen Bonding | Carbamate N-H and C=O | Glycine, Histidine |

| π-π Stacking | 4-bromophenyl ring | Tryptophan (Trp), Tyrosine (Tyr) |

| Hydrophobic Interactions | 2-chloroethyl group, phenyl ring | Alanine, Leucine, Valine |

| Halogen Bonding | Bromine atom | Carbonyl oxygens, Serine hydroxyls |

Molecular Dynamics (MD) Simulations for Dynamic Stability and Conformational Changes of Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, providing insights into its stability and any conformational changes that may occur upon ligand binding. nih.govnih.gov

MD simulations of the this compound-AChE complex would be expected to demonstrate the stability of the binding pose predicted by docking. Key metrics to assess this stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable complex would exhibit relatively low and converged RMSD values, indicating that the ligand remains bound in a consistent orientation within the active site. mdpi.com

Furthermore, MD simulations can reveal subtle conformational adjustments in both the ligand and the protein upon binding. For instance, the flexibility of the 2-chloroethyl group could be observed, and any induced-fit changes in the AChE active site residues could be monitored. These simulations can also provide a more refined understanding of the interaction energies by calculating the binding free energy over the course of the simulation. nih.govnih.gov

Interactive Table: Expected Outcomes from MD Simulations of the this compound-AChE Complex

| MD Simulation Parameter | Expected Observation | Significance |

| Ligand RMSD | Low and stable fluctuation around an average value | Confirms the stability of the predicted binding pose. |

| Protein Backbone RMSD | Minor fluctuations, indicating overall protein stability | Suggests the ligand does not cause major disruptive changes to the enzyme structure. |

| Analysis of Intermolecular Interactions | Persistent hydrogen bonds and hydrophobic contacts | Identifies the key interactions that maintain the stability of the complex over time. |

| Binding Free Energy Calculation | A negative and stable value | Provides a more accurate estimation of the binding affinity. |

Biological Activities and Mechanisms of Action in Vitro and Cellular Studies

Cellular Cytotoxicity and Antiproliferative Effects in In Vitro Cancer Models

While direct studies on 2-chloroethyl N-(4-bromophenyl)carbamate are limited, the presence of the 2-chloroethyl moiety strongly suggests that the compound possesses cytotoxic and antiproliferative properties. Compounds containing a 2-chloroethyl group are known to exert cytotoxic effects across various cancer cell lines, with IC50 values often in the micromolar range nih.gov. The primary mechanism for this cytotoxicity is the induction of significant DNA damage, which, if not repaired, can halt cell proliferation and lead to cell death aacrjournals.orgnih.gov. Carbamate (B1207046) insecticides have also been noted to inhibit the growth and multiplication of tumor cells, suggesting that the carbamate structure itself may contribute to these effects sci-hub.se.

Induction of DNA Damage and Cross-linking

The 2-chloroethyl group is a potent alkylating agent that covalently modifies DNA, leading to the formation of various adducts. The mechanism typically involves a two-step process. First, the 2-chloroethyl group alkylates a nucleophilic site on a DNA base, most commonly the N7 or O6 position of guanine (B1146940), forming a monoadduct nih.gov. This initial adduct can then undergo an intramolecular cyclization, followed by a reaction with a second nucleophilic site on another DNA base. This second reaction results in the formation of a stable ethyl bridge, creating either an intrastrand or, more critically, an interstrand cross-link nih.govaacrjournals.orgwikipedia.org.

Interstrand cross-links are particularly cytotoxic lesions because they physically prevent the separation of the DNA double helix, a process essential for both replication and transcription wikipedia.org. This mechanism is shared by several clinically used chemotherapeutic agents, such as the chloroethylnitrosoureas (CENUs) nih.govnih.gov. The formation of these cross-links is considered a primary driver of the antitumor activity of such compounds.

Inhibition of DNA Replication and Transcription Processes

The formation of bulky DNA adducts and, especially, interstrand cross-links presents a major physical barrier to the cellular machinery responsible for DNA replication and transcription wikipedia.org. DNA polymerases and RNA polymerases are stalled when they encounter these lesions, leading to an arrest of these fundamental cellular processes. The interference with DNA replication and transcription is a direct consequence of the DNA damage induced by the alkylating 2-chloroethyl group and is a key component of the compound's antiproliferative effects.

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

The extensive DNA damage caused by alkylating agents triggers cellular stress responses, including the activation of cell cycle checkpoints and the induction of apoptosis (programmed cell death). When DNA damage is detected, checkpoint kinases are activated, which can halt the cell cycle at various phases (e.g., G1/S or G2/M) to allow time for DNA repair nih.govplos.org. If the damage is too severe to be repaired, the cell is directed to undergo apoptosis oncohemakey.com.

The apoptotic signal can be initiated through several pathways. DNA damage can activate p53-dependent or independent pathways that converge on the activation of caspases, the executive enzymes of apoptosis oncohemakey.comaacrjournals.org. The formation of specific DNA lesions, such as O6-alkylguanine, has been shown to be a potent trigger for apoptosis, often involving the DNA mismatch repair (MMR) pathway which recognizes the lesion and signals for cell death aacrjournals.orgpnas.org. Alkylating agents can induce apoptosis that is independent of common effectors like p53 or Bax/Bak, sometimes leading to a regulated form of necrosis if cellular energy levels are depleted by the repair process nih.gov. Ultimately, the inability to replicate and transcribe damaged DNA leads to catastrophic cellular dysfunction, culminating in apoptosis and cell death.

Modulation of Microtubule Dynamics and Mitotic Spindle Formation

Currently, there is limited specific information in the scientific literature detailing the effects of this compound on microtubule dynamics or the formation of the mitotic spindle. While some anticancer agents function by disrupting microtubules, the primary mechanism of action for compounds bearing a 2-chloroethyl group is DNA alkylation. Therefore, any effects on microtubule dynamics would likely be secondary to the primary DNA-damaging activity or would represent a novel, uncharacterized mechanism for this specific compound.

Enzyme Inhibition Profiles

The carbamate functional group is a well-established pharmacophore for the inhibition of serine hydrolases, particularly cholinesterases tandfonline.commdpi.com. This class of compounds is known to inhibit both acetylcholinesterase (AChE), which is crucial for terminating nerve impulses in the cholinergic nervous system, and butyrylcholinesterase (BChE), a related enzyme found in plasma and various tissues figshare.comnih.gov.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

Carbamates typically act as pseudo-irreversible or slow-reversible inhibitors of cholinesterases acs.orgresearchgate.netmdpi.com. The inhibition mechanism involves a two-step kinetic process.

Formation of a Reversible Complex: The inhibitor (I) first binds non-covalently to the active site of the enzyme (E) to form a reversible Michaelis-Menten-like complex (EI).

Carbamoylation: The serine residue in the enzyme's catalytic triad then attacks the carbonyl carbon of the carbamate, leading to the formation of a stable, covalent carbamoylated enzyme (E-C) and the release of the alcohol/phenol (B47542) leaving group (the 4-bromophenol moiety in this case).

The enzyme's activity is only restored upon the slow hydrolysis (decarbamoylation) of the carbamoyl-enzyme bond, which regenerates the free, active enzyme. The rate of this decarbamoylation step is significantly slower than the rate of deacetylation of the natural substrate, acetylcholine, leading to a prolonged period of inhibition nih.govresearchgate.net. The duration and extent of inhibition are determined by the rates of carbamoylation and decarbamoylation.

While kinetic data for this compound is not available, studies on structurally related compounds provide insight. For instance, a study on proline-based carbamates found that a compound containing a 4-bromophenyl group, benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, exhibited potent inhibitory activity against BChE, with an IC50 value comparable to the clinically used drug rivastigmine nih.gov. Another study found that ethyl-(4-bromophenyl) carbamate was a weak inhibitor of tick AChE nih.gov. This suggests that the 4-bromophenyl substituent is compatible with binding to the cholinesterase active site and that this compound is a plausible inhibitor of these enzymes.

Table 1. Cholinesterase Inhibition Data for a Structurally Related Compound Data for Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate

| Enzyme | Source | IC50 (µM) | Reference |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | Equine Serum | 28.21 | nih.gov |

Determination of Inhibition Constants (Ki) and IC50 Values

Currently, specific inhibition constants (Ki) and half-maximal inhibitory concentration (IC50) values for the interaction of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have not been detailed in the available scientific literature. These values are crucial for quantifying the inhibitory potency of a compound. For context, other carbamate derivatives have demonstrated a wide range of IC50 values, from the nanomolar to the micromolar range, depending on their specific chemical structures researchgate.netmdpi.com. For example, studies on a series of proline-based carbamates revealed that compounds such as benzyl (2S)-2-[(4-bromophenyl)-] and benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates exhibited anti-BChE activity with IC50 values of 28.21 µM and 27.38 µM, respectively nih.gov.

Carbamylation and Decarbamylation Dynamics

Carbamates typically inhibit cholinesterases through a mechanism involving the carbamylation of a serine residue in the enzyme's active site. This process forms a transient covalent bond, rendering the enzyme inactive. The duration of this inhibition is determined by the rate of decarbamylation, which regenerates the active enzyme. Most carbamates are classified as pseudo-irreversible inhibitors due to this mechanism nih.gov. The specific rates of carbamylation and decarbamylation for this compound have not yet been reported.

Selective Inhibition of Cholinesterase Subtypes

Cholinesterases exist in two primary forms: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. While both hydrolyze acetylcholine, they have distinct substrate specificities and tissue distributions. The structural differences between the active sites of AChE and BChE allow for the design of selective inhibitors nih.gov. The selectivity of this compound for either AChE or BChE has not been established in the current body of research. Studies on other carbamates have shown that structural modifications can significantly influence selectivity towards one subtype over the other mdpi.comnih.govbldpharm.com.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from lysine residues on histones and other proteins. The inhibition of HDACs has emerged as a promising strategy in cancer therapy.

Carbamate Moiety as a Zinc-Binding Group in HDAC Inhibitors

The catalytic activity of most HDACs is dependent on a zinc ion located in the active site researchgate.net. Many HDAC inhibitors function by chelating this zinc ion, thereby blocking the enzyme's activity. While hydroxamic acids have been the most common zinc-binding group (ZBG) in HDAC inhibitors, there are concerns about their pharmacokinetic properties and potential off-target effects nih.govnih.gov. This has spurred research into alternative ZBGs, including the carbamate moiety. The potential for the carbamate group within this compound to act as a ZBG in HDACs is an area of theoretical interest, though direct experimental evidence is not yet available.

Selective Inhibition of HDAC Isoforms (e.g., HDAC6 vs. HDAC1)

There are multiple isoforms of HDACs, and developing inhibitors that are selective for specific isoforms is a major goal in drug discovery to minimize side effects and enhance therapeutic efficacy nih.govmdpi.com. For instance, selective inhibition of HDAC6 over other isoforms like HDAC1 is considered a valuable therapeutic approach for certain diseases mdpi.com. The structural features required for selective HDAC inhibition are complex and often involve modifications to the cap group, linker region, and the zinc-binding group of the inhibitor nih.gov. The selectivity profile of this compound against different HDAC isoforms has not been determined.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B. Inhibition of MAO can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. While some compounds containing a 4-bromophenyl group have been investigated as MAO inhibitors, there is currently no published data on the MAO inhibitory activity of this compound.

Interactions with Specific Biological Receptors and Signaling Pathways

Binding to Human Prostaglandin E Receptors (EP4)

No research data was identified that describes the binding affinity or interaction of this compound with human prostaglandin E receptor 4 (EP4). The EP4 receptor is a G-protein-coupled receptor involved in various physiological and pathological processes, and while it is a target for various antagonist compounds in research, there is no evidence to suggest that this compound has been studied for its potential to bind to this receptor.

Metabolism and Biotransformation Pathways in Vitro and Microbial

Mammalian In Vitro Metabolic Studies

In vitro studies using mammalian liver microsomes are instrumental in elucidating the primary metabolic pathways of xenobiotics like 2-chloroethyl N-(4-bromophenyl)carbamate. These studies have highlighted the central role of both cytochrome P450 enzymes and non-CYP-mediated pathways in its biotransformation.

Role of Cytochrome P450 (CYP) Enzymes in Compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is a key player in the metabolism of a vast array of foreign compounds. medlineplus.govnih.govnih.gov For this compound, CYP enzymes are anticipated to be involved in oxidative modifications of the molecule.

While direct studies on this compound are limited, the metabolism of structurally related compounds suggests the involvement of several key CYP isoforms.

CYP3A4 : As one of the most abundant and versatile human CYP enzymes, CYP3A4 is known to metabolize a wide range of substrates. nih.gov It is often involved in the oxidation of compounds with diverse structures. nih.gov It is plausible that CYP3A4 contributes to the metabolism of this compound, potentially through hydroxylation of the aromatic ring. nih.gov

CYP1A2 : This isoform is known to metabolize aromatic amines and polycyclic aromatic hydrocarbons. nih.govnih.gov Given the presence of the 4-bromophenyl group, CYP1A2 may play a role in the metabolic activation or detoxification of this compound. nih.gov

CYP2C19 : This enzyme is involved in the metabolism of a significant percentage of clinically used drugs and is known for its genetic polymorphisms, which can lead to variations in metabolic rates among individuals. medlineplus.govnih.gov Studies on other xenobiotics with aromatic moieties have shown the participation of CYP2C19 in their metabolism. nih.govnih.gov

Table 1: Potential Contribution of CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Known Substrates/Functions | Potential Role in Metabolism of this compound |

| CYP3A4 | Wide range of drugs and endogenous compounds, involved in hydroxylation. nih.gov | Likely involved in the oxidative metabolism, such as ring hydroxylation. |

| CYP1A2 | Aromatic amines, procarcinogens. nih.govnih.gov | May contribute to the oxidation of the aromatic phenyl ring. |

| CYP2C19 | Various prescribed drugs, exhibits genetic polymorphism. medlineplus.govnih.gov | Potential involvement in the metabolic pathway, with possible inter-individual variability. nih.gov |

The primary oxidative transformation mediated by CYP enzymes is expected to be hydroxylation of the aromatic ring. This process introduces a hydroxyl group onto the 4-bromophenyl moiety, increasing the water solubility of the compound and facilitating its excretion. This is a common metabolic pathway for compounds containing phenyl groups. nih.gov The resulting hydroxylated metabolite would be a key intermediate in the detoxification process.

Contributions of Non-CYP Mediated Metabolic Pathways (e.g., Esterases)

In addition to CYP-mediated oxidation, the hydrolysis of the carbamate (B1207046) ester linkage represents a significant metabolic pathway. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and other tissues. nih.govnih.gov The hydrolysis of the ester bond in this compound would cleave the molecule into two main fragments: 4-bromoaniline (B143363) and 2-chloroethanol (B45725), with the release of carbon dioxide. This hydrolytic cleavage is a common degradation route for many carbamate-based compounds. nih.gov

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the environmental degradation of xenobiotic compounds. For this compound, microbial enzymes are capable of transforming the molecule, primarily through hydrolytic reactions.

Enzymatic Hydrolysis of the Carbamate Ester Linkage by Microorganisms

The carbamate ester linkage is a primary target for microbial attack. Various microbial species, including bacteria and fungi, produce enzymes such as carbamate hydrolases and esterases that can efficiently cleave this bond. nih.gov This enzymatic hydrolysis is a key initial step in the breakdown of many carbamate pesticides and polymers in the environment. nih.gov The degradation of this compound by microorganisms is expected to yield 4-bromoaniline and 2-chloroethanol, similar to the mammalian esterase-mediated pathway. These initial breakdown products can then be further metabolized by microbial communities. nih.govnih.gov

Role of Specific Bacterial Species and Enzymes in Degradation

The microbial degradation of aryl carbamates, such as this compound, is a critical process for their removal from the environment. This biodegradation is primarily carried out by a diverse range of bacteria that have evolved specific enzymatic machinery to break down these complex molecules. nih.gov The initial and most crucial step in the degradation of aryl carbamates is the hydrolysis of the carbamate linkage, which is an ester or amide bond. nih.govfrontiersin.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. frontiersin.orgnih.gov

A variety of bacterial genera have been identified as being capable of degrading carbamate pesticides. These include, but are not limited to, Pseudomonas, Arthrobacter, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Serratia, and Rhizobium. frontiersin.orgnih.gov For instance, a carbaryl (B1668338) hydrolase (CH) from Rhizobium sp. AC100 and an enzyme designated McbA from Pseudomonas sp. C5pp have been identified as belonging to the esterase family and are involved in the initial hydrolysis of carbaryl, an N-methylcarbamate insecticide. frontiersin.org Similarly, Arthrobacter sp. RC100 possesses a carbofuran (B1668357) hydrolase (CahA) that is a member of the amidase family and is capable of hydrolyzing the carbamate bond in carbofuran. frontiersin.org

The enzymes responsible for carbamate degradation primarily belong to the hydrolase and oxidoreductase classes. frontiersin.org Hydrolases, as mentioned, catalyze the initial cleavage of the carbamate bond. Following this initial hydrolysis, the resulting aromatic moiety is typically further degraded by oxygenases. frontiersin.org These oxygenases can be monooxygenases (hydroxylases) or dioxygenases, which introduce hydroxyl groups onto the aromatic ring, increasing its reactivity and preparing it for ring cleavage. frontiersin.org

The table below summarizes representative bacterial species and enzymes involved in the degradation of aryl carbamates. While specific studies on this compound are not detailed in the provided search results, the information on analogous compounds provides a strong indication of the types of microorganisms and enzymatic systems that would be involved in its biotransformation.

| Bacterial Species | Enzyme | Enzyme Class | Carbamate Substrate(s) | Reference |

| Rhizobium sp. AC100 | Carbaryl hydrolase (CH), CehA | Esterase | Carbaryl | frontiersin.org |

| Pseudomonas sp. C5pp | McbA | Esterase | Carbaryl | frontiersin.org |

| Arthrobacter sp. RC100 | Carbofuran hydrolase (CahA) | Amidase | Carbofuran | frontiersin.org |

| Blastobacter sp. | Carboxylesterase | Hydrolase | Carbamates | nih.gov |

| Micrococcus sp. | Carboxylesterase | Hydrolase | Carbamates | nih.gov |

Funneling of Aryl Carbamates into Dihydroxy Aromatic Intermediates

A conserved theme in the microbial degradation of aromatic compounds, including aryl carbamates, is the "funneling" of a wide variety of substrates into a limited number of central dihydroxy aromatic intermediates. nih.govnih.gov This metabolic strategy allows microorganisms to utilize a broad range of compounds with a relatively small number of enzymatic pathways for the final stages of degradation. For aryl carbamates, following the initial hydrolysis of the carbamate linkage, the resulting aromatic alcohol or phenol (B47542) undergoes further enzymatic modification to form these key intermediates.

The primary dihydroxy aromatic intermediates in these funneling pathways are catechol, protocatechuate, and gentisate. The specific intermediate formed depends on the structure of the parent carbamate and the enzymatic machinery of the degrading microorganism. The introduction of hydroxyl groups onto the aromatic ring is a key step in this process and is catalyzed by monooxygenases or dioxygenases. frontiersin.org

For example, the degradation of carbaryl, an N-methylcarbamate with a naphthyl aromatic group, involves the initial hydrolysis to 1-naphthol. This is then hydroxylated to 1,2-dihydroxynaphthalene, which is a dihydroxy aromatic intermediate that can be further processed. nih.gov In the case of other aryl carbamates, the aromatic ring is often hydroxylated to form catechols or substituted catechols. nih.gov

Once formed, these dihydroxy aromatic intermediates are susceptible to ring cleavage by dioxygenase enzymes. There are two main strategies for ring cleavage: ortho-cleavage and meta-cleavage. In ortho-cleavage, the bond between the two hydroxyl-bearing carbon atoms is broken, while in meta-cleavage, the bond adjacent to one of the hydroxyl groups is cleaved. Both pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle, allowing the microorganism to derive energy and carbon from the original pollutant.

The funneling of diverse aryl carbamates into common dihydroxy aromatic intermediates represents an efficient evolutionary solution for the microbial degradation of these xenobiotic compounds. nih.gov

| Precursor Aromatic Moiety (from Aryl Carbamate) | Key Dihydroxy Aromatic Intermediate | Subsequent Degradation Step | Reference |

| Phenyl group | Catechol | Ring cleavage by dioxygenases | nih.gov |

| Substituted Phenyl groups | Substituted Catechols | Ring cleavage by dioxygenases | nih.gov |

| Naphthyl group (from Carbaryl) | 1,2-Dihydroxynaphthalene | Ring cleavage by dioxygenases | nih.gov |

Environmental Fate and Abiotic Degradation

Photodegradation and Photodecomposition Processes in Aqueous Environments

Photodegradation, or photolysis, is a significant process that can contribute to the breakdown of chemical compounds in the environment through the action of sunlight. slideshare.net For pesticides, this process can occur through direct absorption of light or be mediated by other substances present in the water, known as indirect photodegradation.

While specific photolytic studies on 2-chloroethyl N-(4-bromophenyl)carbamate are not extensively documented, the chemical structure suggests a susceptibility to photodegradation. The presence of the brominated aromatic ring acts as a chromophore, enabling the molecule to absorb light in the environmentally relevant ultraviolet (UV) spectrum. The degradation of other phenylcarbamate herbicides has been shown to be influenced by photolysis. nih.gov For instance, the herbicide chlorpropham (B1668850), another N-phenyl carbamate (B1207046), is known to undergo photolytic degradation. nih.gov The primary photochemical step in the degradation of some aromatic compounds involves the cleavage of chemical bonds, which in the case of this compound could lead to the breaking of the carbamate linkage or the carbon-halogen bonds.

The rate of photodegradation is influenced by several factors, including the intensity of solar radiation, the depth and turbidity of the water, and the presence of photosensitizing agents like dissolved organic matter.

Hydrolysis in Various Environmental Matrices

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For carbamate esters like this compound, hydrolysis is a primary pathway for abiotic degradation in both water and soil. clemson.edu The susceptibility of carbamates to hydrolysis is highly dependent on the pH of the surrounding medium.

Generally, carbamates are more stable in acidic to neutral conditions and exhibit increased rates of hydrolysis under alkaline (basic) conditions. researchgate.net The alkaline hydrolysis of carbamates typically proceeds through the cleavage of the ester bond. clemson.eduresearchgate.net The rate of this reaction is also influenced by temperature, with higher temperatures generally leading to faster degradation.

In soil environments, the presence of clay minerals can also influence the rate of hydrolysis. nih.gov Some clay minerals can catalyze the hydrolysis of certain carbamates, while for others, strong adsorption to clay particles may inhibit hydrolysis by making the compound less available for reaction in the soil solution. nih.gov For example, studies on the carbamate chlorpropham have shown that its hydrolysis can be inhibited by adsorption to montmorillonite (B579905) clay. nih.gov

Table 1: Representative Hydrolysis Half-life of Phenylcarbamate Herbicides at Different pH Values (Note: This table presents typical data for phenylcarbamate herbicides to illustrate the effect of pH on hydrolysis and may not represent the exact values for this compound.)

| pH | Temperature (°C) | Half-life |

| 5 | 25 | Stable |

| 7 | 25 | > 30 days |

| 9 | 25 | < 24 hours |

Transport and Distribution Mechanisms in Soil and Water Systems

The movement and distribution of this compound in the environment are governed by its physicochemical properties and its interactions with soil and water. slideshare.net Key processes that determine its transport include adsorption to soil particles, leaching through the soil profile into groundwater, and volatilization into the atmosphere. slideshare.netnih.gov

The adsorption of a pesticide to soil is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to bind to soil organic matter, which reduces its mobility and potential for leaching. semanticscholar.org The chemical structure of this compound, with its brominated phenyl group, suggests a moderate to high potential for adsorption to soil.

Leaching is the downward movement of a substance through the soil profile with percolating water. semanticscholar.org The extent of leaching is inversely related to adsorption; compounds that are strongly adsorbed are less likely to leach into groundwater. The water solubility of a compound also plays a crucial role, with more soluble compounds generally having a higher potential for leaching.

Volatilization, the transfer of a substance from a liquid or solid state to a gaseous state, is another potential transport pathway. nih.gov This process is influenced by the compound's vapor pressure and Henry's Law constant. Herbicides with higher vapor pressures are more likely to volatilize from soil or plant surfaces into the atmosphere. nih.gov

Table 2: Estimated Physicochemical Properties Influencing the Transport of a Representative Phenylcarbamate Compound (Note: The following values are illustrative for a typical phenylcarbamate and are not specific to this compound.)

| Property | Value | Implication for Transport |

| Water Solubility | Low to Moderate | Moderate leaching potential |

| Vapor Pressure | Low | Low potential for volatilization |

| Koc | Moderate to High | Low to moderate mobility in soil |

| Log Kow | 2.5 - 3.5 | Potential for bioaccumulation |

Degradation Products and Their Environmental Implications

The degradation of this compound, through processes like hydrolysis and photodegradation, is expected to result in the formation of several smaller chemical compounds. The primary degradation pathway for phenylcarbamates typically involves the cleavage of the carbamate ester linkage. frontiersin.org

For this compound, this cleavage would likely yield 4-bromoaniline (B143363) , 2-chloroethanol (B45725) , and carbon dioxide .

4-bromoaniline is an aromatic amine, and its environmental fate and potential toxicity are of concern. Aromatic amines can be more persistent and mobile in the environment than the parent compound and may have their own toxicological profiles. Further degradation of 4-bromoaniline can occur in the environment through microbial action.

2-chloroethanol is a small, water-soluble alcohol that is generally expected to be readily biodegradable in the environment.

Advanced Research Methodologies and Analytical Techniques

In Vitro Enzyme Activity Assays for Kinetic and Inhibition Studies (e.g., Ellman's Method)

In vitro enzyme assays are fundamental in determining the interaction of a compound with specific enzymes. For carbamates, which are well-known inhibitors of cholinesterases, these assays are crucial for quantifying their inhibitory potency.

Ellman's Method: This spectrophotometric method is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The assay involves the use of acetylthiocholine (B1193921) (or butyrylthiocholine) as a substrate, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Kinetic and Inhibition Studies: To assess the inhibitory potential of a compound like 2-chloroethyl N-(4-bromophenyl)carbamate, the enzyme is pre-incubated with various concentrations of the inhibitor before the addition of the substrate. The reduction in enzyme activity is then measured. From this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Many carbamate (B1207046) derivatives have been evaluated as cholinesterase inhibitors. For instance, a series of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates showed weak to moderate inhibition of both AChE and BChE, with IC₅₀ values ranging from 1.60 to 311.0 µM.

| Compound Type | Target Enzyme | IC₅₀ (µM) |

| Salicylanilide (Thio)carbamates | AChE | 38.98 - 89.74 |

| Salicylanilide (Thio)carbamates | BChE | 1.60 - 311.0 |

This table presents a range of IC₅₀ values for a series of salicylanilide (thio)carbamate derivatives, illustrating the typical data obtained from such enzyme inhibition assays.

Cell-Based Assays for Proliferation, Apoptosis, and Differentiation Studies

Cell-based assays are indispensable for evaluating the cytotoxic and other cellular effects of a compound. These assays provide insights into how a substance affects cell viability, growth, and death.

Proliferation Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay are used to determine the effect of a compound on cell proliferation. These colorimetric assays measure the number of viable cells in a culture after treatment with the test compound. A reduction in cell number compared to untreated controls indicates an anti-proliferative effect. For example, certain aryl carbamates with an oxamate (B1226882) moiety have demonstrated moderate anti-proliferative activity against MDA-MB-231, A-375, and U-87 MG cancer cell lines, reducing cell viability by approximately 40% at a concentration of 100 µM. nih.gov

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Techniques to study apoptosis include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.

Caspase Activity Assays: The activation of caspases, a family of proteases, is a hallmark of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9.

Mitochondrial Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is another key event in apoptosis, which can be detected by western blotting or specialized ELISA kits.

Studies on carbamate pesticides have shown that they can induce apoptosis in human T lymphocytes in a time- and dose-dependent manner, mediated by caspase activation and mitochondrial cytochrome c release. researchgate.netnih.gov Similarly, certain carbamate derivatives of 4'-demethylepipodophyllotoxin (B1664165) have been shown to induce cell cycle arrest and apoptosis in HeLa cells. nih.gov

Differentiation Studies: In some contexts, compounds are evaluated for their ability to induce cellular differentiation, a process where cells mature to perform specialized functions. This is particularly relevant in certain types of cancer therapy. These studies often involve monitoring changes in cell morphology and the expression of differentiation-specific markers.

| Assay Type | Purpose | Example Findings for Carbamates |

| Proliferation Assay (SRB) | Measures cell viability and growth inhibition. | Aryl carbamates reduced cancer cell viability by ~40% at 100 µM. nih.gov |

| Apoptosis Assay (Annexin V/PI) | Detects programmed cell death. | Carbamate pesticides induce apoptosis in human T cells. researchgate.netnih.gov |

| Caspase Activity Assay | Measures the activity of key apoptotic enzymes. | Carbamate pesticides increase intracellular levels of active caspase-3. researchgate.net |

This table summarizes common cell-based assays and provides examples of findings for various carbamate compounds.

DNA Binding and Cleavage Assays (e.g., Agarose (B213101) Gel Electrophoresis, Polymerase Stop Assays)

These assays are used to investigate the potential of a compound to interact with and/or damage DNA, a common mechanism of action for many cytotoxic drugs.

Agarose Gel Electrophoresis for DNA Binding and Cleavage: This technique is used to separate DNA fragments based on their size. khanacademy.org To study DNA binding, a fixed amount of DNA (e.g., plasmid DNA) is incubated with increasing concentrations of the test compound. If the compound binds to the DNA, the mobility of the DNA through the agarose gel will be retarded, resulting in a "mobility shift". upenn.edunih.govnih.gov

To assess DNA cleavage, the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms is monitored. mdpi.commdpi.comresearchgate.netnih.gov An increase in the amount of Form II and Form III DNA indicates that the compound is causing single- and double-strand breaks, respectively. Some halogenated O-carbamoyl derivatives have been shown to cause extensive single and double-stranded DNA cleavages under UV irradiation. mdpi.com

Polymerase Stop Assays: This is a high-resolution technique to identify the specific sites of DNA modification or strand breaks induced by a compound. The assay relies on the principle that a DNA polymerase will terminate synthesis when it encounters a lesion in the template strand. By analyzing the length of the resulting DNA fragments on a sequencing gel, the precise location of the DNA damage can be mapped.

Chromatographic Techniques for Metabolite Identification and Quantification (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for studying the metabolism of a compound and for quantifying its presence in biological samples.

Metabolite Identification: When a compound is incubated with liver microsomes or other metabolic systems, it may be converted into one or more metabolites. HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying these metabolites. By comparing the retention times and mass spectra of the metabolites with those of the parent compound and potential synthetic standards, the metabolic pathways can be elucidated.

Quantification: HPLC is also used for the quantitative analysis of a compound and its metabolites in various matrices, such as plasma, urine, or tissue homogenates. nih.govnih.gov A validated HPLC method with a suitable detector (e.g., UV, fluorescence, or mass spectrometer) is required for accurate and precise quantification. For many carbamates, HPLC methods have been developed for their analysis in environmental and biological samples. s4science.atepa.govsigmaaldrich.comjfda-online.com For instance, an LC-MS/MS method has been validated for the simultaneous quantification of carbofuran (B1668357), carbosulfan, and fenobucarb (B33119) in human plasma with a run time of 7 minutes. nih.gov

| HPLC Application | Description | Example for Carbamates |

| Metabolite Identification | Separation and structural elucidation of metabolic products, often using LC-MS. | Carbamate prodrugs are known to be hydrolyzed by esterases to release the active drug. nih.gov |

| Quantification in Biological Samples | Measurement of compound and metabolite concentrations in plasma, tissues, etc. | A method for quantifying carbamate pesticides in blood, lung, and liver showed recovery of 85-97%. nih.gov |

This table outlines the applications of HPLC in studying carbamate compounds.

Specialized Computational Software and Platforms in Drug Discovery (e.g., Gaussian, Schrödinger, Autodock, Molegro Virtual Docker, Hex)

Computational tools are increasingly used in drug discovery to predict the properties of compounds and to understand their interactions with biological targets at a molecular level. mdpi.commdpi.comresearchgate.net

Molecular Docking: Software such as Autodock, Molegro Virtual Docker, and the docking programs within the Schrödinger suite (e.g., Glide) are used to predict the binding mode of a small molecule (ligand) within the active site of a protein (receptor). This can provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding affinity and selectivity. Such studies have been used to understand the binding of carbamate inhibitors to cholinesterases. nih.gov

Quantum Mechanics (QM) Calculations: Programs like Gaussian are used for high-level QM calculations to determine the electronic properties of molecules, such as their geometry, charge distribution, and reactivity. These calculations can help to rationalize structure-activity relationships.